molecular formula C10H8Cl2N4 B8761781 3-(2,3-Dichlorophenyl)pyrazine-2,6-diamine CAS No. 212778-83-1

3-(2,3-Dichlorophenyl)pyrazine-2,6-diamine

Cat. No. B8761781
M. Wt: 255.10 g/mol
InChI Key: CQGJBSYKOSGFBB-UHFFFAOYSA-N
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Patent
US06255307B1

Procedure details

This compound was prepared in an analogous manner to Example 1 Route A, from 2-amino-6-chloro-3-(2,3-dichlorophenyl)pyrazine, by reaction with 0.880 ammonia. Yield 0.195 g, M.p. 169-170° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([Cl:14])[C:9]=2[Cl:15])=[N:6][CH:5]=[C:4](Cl)[N:3]=1.[NH3:17]>>[NH2:1][C:2]1[C:7]([C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([Cl:14])[C:9]=2[Cl:15])=[N:6][CH:5]=[C:4]([NH2:17])[N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC(=CN=C1C1=C(C(=CC=C1)Cl)Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC1=NC(=CN=C1C1=C(C(=CC=C1)Cl)Cl)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.